Product packaging for 2-Aminononanedioic acid(Cat. No.:CAS No. 3721-87-7)

2-Aminononanedioic acid

Cat. No.: B1607363
CAS No.: 3721-87-7
M. Wt: 203.24 g/mol
InChI Key: PEATYEGLPLYRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminononanedioic Acid, registered under CAS number 3721-87-7, is a dicarboxylic amino acid with the linear formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is also known by its synonyms, 2-Aminoazelaic Acid and 2-Aminononane-1,9-Dioic Acid . Researchers can utilize its molecular structure, characterized by InChI Key PEATYEGLPLYRIN-UHFFFAOYSA-N and SMILES string C(C(=O)O)CCCCCC(C(=O)O)N, for various investigative applications . This compound is a solid with a calculated density of approximately 1.193 g/cm³, a boiling point of around 394.2°C at 760 mmHg, and a flash point of about 192.2°C . As a member of the amino acid family, it serves as a valuable building block in organic synthesis and chemical biology research. Its structure, featuring a central amino group flanked by two carboxylic acid termini separated by a seven-methylene chain, makes it a compelling candidate for the synthesis of more complex peptides, polyamides, and functionalized polymers. In a research context, it may be used to study the structure-activity relationships of longer-chain amino acids or to modulate the properties of biomimetic materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B1607363 2-Aminononanedioic acid CAS No. 3721-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminononanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c10-7(9(13)14)5-3-1-2-4-6-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEATYEGLPLYRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958389
Record name 2-Aminononanedioic acid
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Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3721-87-7
Record name 2-Aminononanedioic acid
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Record name 2-Aminononane-1,9-dioic acid
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Record name 2-Aminononanedioic acid
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Record name 2-aminononane-1,9-dioic acid
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Advanced Methodologies for the Biosynthesis and Chemo Enzymatic Production of 2 Aminononanedioic Acid

Enzymatic Pathways and Biocatalytic Approaches for Stereoselective Synthesis

The use of enzymes in the synthesis of chiral molecules offers significant advantages, including high stereoselectivity and mild reaction conditions. acs.org For a dicarboxylic acid like 2-aminononanedioic acid, several enzymatic pathways can be envisioned for its stereoselective production.

Identification and Engineering of Relevant Enzymes (e.g., transaminases, dehydrogenases, lyases)

The stereoselective introduction of an amino group is a critical step in the synthesis of this compound. Three main classes of enzymes are particularly relevant for this transformation: transaminases, dehydrogenases, and lyases.

Transaminases (Aminotransferases): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov For the synthesis of this compound, a suitable precursor would be 2-oxononanedioic acid. The reaction mechanism of transaminases proceeds via a ping-pong bi-bi mechanism, involving two half-reactions. nih.gov

The identification of suitable transaminases can be achieved through screening of microbial sources or by engineering known enzymes to accept novel substrates. mdpi.com For instance, ω-transaminases (ω-TAs) are promising for the synthesis of various chiral amines and amino acids. rsc.org While many transaminases show specificity for α-keto acids, their substrate range can be expanded through protein engineering to accommodate larger or dicarboxylic substrates. Challenges such as substrate and product inhibition can be addressed through the development of cascade reactions. mdpi.com

Dehydrogenases: Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to their corresponding amino acids, using a nicotinamide (B372718) cofactor (NADH or NADPH). sci-hub.se The equilibrium of this reaction generally favors the formation of the amino acid. sci-hub.se The synthesis of this compound could be achieved from 2-oxononanedioic acid and ammonia (B1221849).

The superfamily of amino acid dehydrogenases, including glutamate (B1630785), valine, leucine, and phenylalanine dehydrogenases, share conserved structures and catalytic mechanisms. researchgate.net Engineering these enzymes by modifying residues in the substrate-binding pocket has been successful in altering their substrate specificity to accept novel keto acids, including those with long aliphatic chains. researchgate.netmdpi.com For example, through rational and random mutagenesis, a meso-diaminopimelate D-dehydrogenase was evolved into a broad-substrate-range, highly stereoselective D-amino acid dehydrogenase capable of producing various D-amino acids from their corresponding 2-keto acids. nih.govnih.gov Similar strategies could be applied to develop a dehydrogenase specific for 2-oxononanedioic acid.

Lyases: Carbon-nitrogen (C-N) lyases, such as ammonia lyases, catalyze the addition of ammonia to a carbon-carbon double bond. nih.gov For instance, aspartase catalyzes the synthesis of L-aspartic acid from fumarate (B1241708) and ammonia. d-nb.info A potential biosynthetic route to this compound could involve the stereoselective addition of an amine to a C9 α,β-unsaturated dicarboxylic acid. Computational redesign of existing lyases has shown promise in expanding their substrate scope to non-native electrophiles and nucleophiles, enabling the synthesis of a wide range of non-canonical amino acids with high conversion and stereoselectivity. researchgate.net

Kinetic and Mechanistic Studies of Biocatalytic Reactions

Understanding the kinetics and reaction mechanisms of these enzymes is crucial for their effective application and optimization.

Transaminases: The kinetic behavior of transaminases is often complex, following a ping-pong mechanism. mdpi.com Kinetic studies on aspartate aminotransferase with dicarboxylic acid substrate analogues have been performed to understand the inhibition patterns and to fit kinetic models. nih.gov The catalytic mechanism involves a series of intermediates and transition states, and detailed studies using techniques like stopped-flow spectrophotometry can elucidate the rates of these steps. acs.orgresearchgate.net The substrate specificity of transaminases is generally evaluated using the kcat/KM parameter. mdpi.com

Dehydrogenases: The catalytic mechanism of acyl-CoA dehydrogenases, which are structurally related to some amino acid dehydrogenases, involves the abstraction of a proton from the substrate. nih.govacs.org Kinetic analyses of engineered amine dehydrogenases derived from amino acid dehydrogenases have been conducted to quantify improvements in their catalytic efficiency (kcat/Km) towards novel substrates. acs.org

Lyases: The mechanism of ammonia lyases involves the cofactor 4-methylideneimidazole-5-one (MIO) and proceeds via the reversible addition of ammonia to an activated double bond. nih.gov Kinetic studies of lyases are essential for process modeling and optimization in continuous flow systems. mdpi.com

Below is a table summarizing kinetic parameters for related enzymatic reactions.

Enzyme ClassEnzyme ExampleSubstrate(s)Kinetic ParametersReference(s)
TransaminaseGOT1L-Asparagine, OxaloacetateKm = 1.8 ± 0.2 mM, kcat = 0.015 ± 0.001 s⁻¹ mdpi.com
TransaminaseGPTGlycine (B1666218), α-KetoglutarateKm = 25 ± 3 mM, kcat = 0.58 ± 0.03 s⁻¹ mdpi.com
DehydrogenaseEngineered SpAmDH (wh84)1-hydroxy-2-butanoneKm = 10.3 ± 1.2 mM, kcat = 1.8 ± 0.1 s⁻¹ acs.org
LyaseN-acetylneuraminic acid lyaseN-acetylmannosamine, PyruvateKm(ManNAc) = 17 mM, Km(Pyruvate) = 1.3 mM mdpi.com

Optimization of Biotransformation Processes for Research Scale

The translation of an enzymatic reaction from discovery to a practical research-scale production process requires careful optimization of various parameters. Factors influencing the efficiency of biocatalytic processes include enzyme stability, substrate and product concentrations, temperature, and pH. mdpi.com

A key challenge in biocatalysis is overcoming enzyme inhibition and unfavorable reaction equilibria. This can be addressed through in-situ product removal or the use of coupled enzyme systems for cofactor regeneration. For dehydrogenase-catalyzed reactions, a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase is often used to regenerate the required NADH or NADPH. sci-hub.se

The optimization of reaction conditions can be accelerated using computer-assisted models. These models can predict the optimal combination of parameters like temperature and solvent concentration with a limited number of preliminary lab experiments, thereby improving the efficiency of process development. basf.com For whole-cell biocatalysis, which avoids the need for costly protein purification, optimization of cell permeability and expression levels of the desired enzyme is crucial. nih.gov

The following table presents examples of optimized conditions for related biotransformation processes.

Enzyme SystemTarget ProductKey Optimization ParametersOutcomeReference(s)
Coupled Transketolase-Transaminase(2S,3R)-2-amino-1,3,4-butanetriolMicroreactor for compartmentalization, optimized substrate and cofactor concentrationsFull conversion in 2 hours ucl.ac.uk
Engineered Phenylalanine Dehydrogenase(S)-3-hydroxyadamantylglycinepH 8.0, 40°C, cofactor regeneration system99% conversion in 49 hours sci-hub.se
Whole-cell C-N lyaseNon-canonical amino acidspH 8.5-9.0, 37-50°C, high substrate and amine concentrationsUp to 99% conversion researchgate.net

Chemical Synthesis Strategies for Research Grade Material

For situations where enzymatic routes are not yet established or for the synthesis of specific analogues, chemical synthesis provides a versatile alternative for producing research-grade this compound.

Stereocontrolled Synthesis Approaches

Achieving stereocontrol at the C2 position is a primary challenge in the chemical synthesis of α-amino acids. Several strategies have been developed to address this.

One common approach involves the asymmetric alkylation of a glycine enolate equivalent in the presence of a chiral phase-transfer catalyst. This method has been successfully used to control the configuration at the α-carbon in the synthesis of complex amino acids. nih.gov Another powerful technique is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a particular reaction, and are subsequently removed.

The stereocontrolled synthesis of α-hydroxy-β-amino acids has been achieved through the Lewis acid-promoted cyanation of chiral oxazine (B8389632) intermediates, followed by hydrolysis. rsc.org While not directly applicable to this compound, the principles of using chiral templates to control stereochemistry are generalizable. More recently, small-molecule catalysts have been designed for highly stereo- and site-selective glycosylations of unprotected sugars, demonstrating that non-covalent interactions can be harnessed to achieve high levels of selectivity in complex systems. nih.gov Similar principles could potentially be applied to the functionalization of dicarboxylic acid precursors.

Synthesis of Labeled and Modified Analogues for Research Tracing

The synthesis of isotopically labeled and modified analogues of this compound is essential for its use in metabolic studies, as internal standards for quantification, and for probing biological mechanisms.

Isotopically Labeled Analogues: Stable isotope labeling with 2H, 13C, or 15N is a powerful tool in biosynthesis research and metabolic flux analysis. beilstein-journals.org The synthesis of labeled amino acids often starts from commercially available labeled precursors. For example, [13C4]-labeled 2'-deoxymugineic acid, a related amino acid, was synthesized from labeled L-allylglycine and L-azetidine-2-carboxylic acid building blocks for use as an internal standard in LC-MS/MS analysis. nih.gov Multicomponent reactions are also emerging as a promising approach for the rapid and modular synthesis of isotopically labeled molecules. thieme-connect.de The incorporation of isotopes can be achieved using labeled building blocks such as [11C]CO2 or [14C]CO. imist.ma

Hybrid Chemo-Enzymatic Methodologies

Hybrid chemo-enzymatic strategies for the production of this compound leverage the precision of biocatalysts for key stereoselective transformations within a framework of robust chemical synthesis for constructing the carbon backbone. This approach circumvents the limitations of a purely biosynthetic pathway, which may not exist in nature for such a specialized molecule, and the challenges of asymmetric chemical synthesis for complex structures.

A plausible and efficient chemo-enzymatic route to enantiomerically pure this compound involves the chemical synthesis of a keto-acid precursor, followed by a highly stereoselective enzymatic amination step. This strategy is advantageous as it allows for the large-scale production of the precursor using established chemical methods, while ensuring the desired chirality of the final amino acid product through biocatalysis.

Step 1: Chemical Synthesis of the α-Keto Acid Precursor (2-oxononanedioic acid)

The initial step involves the chemical synthesis of 2-oxononanedioic acid. This can be achieved through various established organic synthesis routes. For instance, a Claisen condensation reaction between a suberic acid monoester and diethyl oxalate, followed by hydrolysis and decarboxylation, can yield the desired α-keto diacid. The use of readily available and cost-effective starting materials makes this a scalable and economically viable approach.

Step 2: Biocatalytic Reductive Amination

The key step in this hybrid methodology is the stereoselective conversion of the prochiral 2-oxononanedioic acid to this compound. This is typically accomplished using transaminase (TA) or amino acid dehydrogenase (AADH) enzymes.

Transaminase-Catalyzed Asymmetric Synthesis:

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. rsc.org For the synthesis of this compound, a highly stereoselective (S)- or (R)-selective transaminase can be employed. The choice of enzyme is critical and often requires screening of a panel of transaminases or protein engineering to achieve high conversion and enantiomeric excess (e.e.). frontiersin.org

The reaction equilibrium can be shifted towards product formation by using a cheap amino donor like L-alanine or isopropylamine (B41738) in large excess, or by removing the ketone byproduct.

Illustrative Transaminase Performance with Dicarboxylic Acid Substrates

Enzyme SourceSubstrateAmino DonorConversion (%)Enantiomeric Excess (e.e. %)Reference
Vibrio fluvialis2-oxoadipic acidL-Alanine>99>99 (S) rug.nl
Chromobacterium violaceum2-oxosuberic acidIsopropylamine95>99 (S) quantumzyme.com
Engineered E. coli TA2-oxopimelic acidL-Aspartate92>98 (S) uni-greifswald.de

This table presents data for analogous dicarboxylic acid substrates to illustrate the potential efficacy of transaminases for the synthesis of this compound.

Amino Acid Dehydrogenase-Catalyzed Synthesis:

Amino acid dehydrogenases offer an alternative route, catalyzing the reductive amination of α-keto acids using ammonia and a nicotinamide cofactor (NADH or NADPH). mdpi.com While thermodynamically favorable, this process requires an efficient cofactor regeneration system to be economically feasible on a large scale. mdpi.com Coupled enzyme systems, for example using formate dehydrogenase or glucose dehydrogenase, are commonly employed for this purpose.

Research Findings on Analogous Syntheses:

While direct research on the chemo-enzymatic synthesis of this compound is limited, studies on similar long-chain dicarboxylic amino acids, such as 2-aminosuberic acid, provide valuable insights. For instance, the synthesis of 2-aminosuberic acid derivatives has been reported using a combination of chemical steps and enzymatic resolutions. nih.govacs.orgnih.gov These methodologies often involve the chemical synthesis of a racemic amino acid followed by enzymatic resolution to obtain the desired enantiomer. However, the direct asymmetric synthesis using transaminases or dehydrogenases on the corresponding keto-acid is generally a more efficient and atom-economical approach. acs.orgqut.edu.au

The development of novel biocatalysts through directed evolution and protein engineering is continuously expanding the substrate scope and improving the efficiency of these enzymatic steps. nih.gov Engineering transaminases to accommodate the longer alkyl chain and the second carboxyl group of 2-oxononanedioic acid is a promising direction for developing a highly efficient and selective manufacturing process for this compound. quantumzyme.com

Elucidation of Metabolic Fates and Interactions of 2 Aminononanedioic Acid in Model Biological Systems

Theoretical and Predicted Metabolic Pathways in Prokaryotic and Eukaryotic Models (excluding human)

The metabolic pathways of 2-aminononanedioic acid, a nine-carbon dicarboxylic amino acid, are not extensively documented in specific model organisms. However, its metabolism can be predicted based on established biochemical principles of amino acid synthesis and degradation observed in prokaryotes (like Escherichia coli) and lower eukaryotes (like Saccharomyces cerevisiae). frontiersin.org These pathways are crucial for understanding how cells might produce and utilize this non-standard amino acid.

The biosynthesis of a C9 dicarboxylic amino acid like this compound would likely involve the condensation of smaller, common metabolic intermediates. Prokaryotic and eukaryotic cells could theoretically construct the carbon skeleton through pathways analogous to fatty acid synthesis or via modifications of central carbon metabolism intermediates.

Key metabolic precursors that could be utilized include:

Acetyl-CoA (C2) and Succinyl-CoA (C4) : Intermediates of the citric acid cycle (TCA cycle).

Pyruvate (C3) : A key product of glycolysis.

α-Ketoglutarate (C5) : A TCA cycle intermediate and a common precursor for amino acid synthesis. biologydiscussion.com

A plausible anabolic route could involve the sequential addition of two-carbon units from acetyl-CoA to a starting molecule derived from the TCA cycle, followed by an amination step. For instance, a pathway could theoretically begin with a C5 intermediate like α-ketoglutarate, which is elongated and then aminated. The final amination step would likely be catalyzed by an aminotransferase (transaminase), which transfers an amino group from a donor amino acid, such as glutamate (B1630785) or alanine, to the corresponding α-keto acid (2-oxononanedioic acid). quora.com

Table 1: Predicted Anabolic Pathways for this compound

Pathway PhasePredicted ReactionKey Precursors/IntermediatesPotential Enzyme Classes
Carbon Skeleton Assembly Condensation of C4 and C5 units or sequential elongation from a C4/C5 starter.Succinyl-CoA, α-Ketoglutarate, Acetyl-CoASynthases, Elongases
Keto Acid Formation Oxidation of the carbon chain to form an α-keto group.Nonanedioic acid derivativeDehydrogenases
Amination Transfer of an amino group to the α-keto acid.2-Oxononanedioic acid, GlutamateAminotransferases

The degradation of this compound in microbial and eukaryotic model systems is predicted to follow the general routes of amino acid catabolism. nih.gov The initial and most critical step is the removal of the α-amino group, a process known as deamination. slideshare.net This prepares the carbon skeleton for entry into central metabolic pathways.

Deamination: This can occur through two primary mechanisms:

Transamination: An aminotransferase enzyme transfers the amino group from this compound to an α-keto acid (like α-ketoglutarate), yielding 2-oxononanedioic acid and a new amino acid (like glutamate). quora.com This is a common and reversible reaction.

Oxidative Deamination: An enzyme such as a dehydrogenase would directly remove the amino group, producing 2-oxononanedioic acid and ammonia (B1221849). medmuv.com This process is often linked to the reduction of cofactors like NAD⁺ or FAD.

Degradation of the Carbon Skeleton: Following deamination, the resulting 2-oxononanedioic acid would be further metabolized. Given its structure as a nine-carbon dicarboxylic acid, its degradation would likely proceed via a mechanism similar to the β-oxidation of fatty acids. This would involve the sequential cleavage of two-carbon units (as acetyl-CoA), ultimately breaking the C9 chain down into smaller molecules that can enter the TCA cycle, such as acetyl-CoA and succinyl-CoA. frontiersin.org

Other potential catabolic reactions include:

Decarboxylation: The removal of a carboxyl group as carbon dioxide (CO₂), catalyzed by a decarboxylase. pharmaguideline.com This would shorten the carbon chain and produce an amine.

Chain Cleavage: Specific enzymes could cleave the nine-carbon chain at other points, although β-oxidation is the most predicted route for such a linear dicarboxylic acid.

Investigation of Enzyme Substrate Specificity and Affinity in Model Organisms

While specific enzymes that act on this compound have not been characterized in detail, the principles of enzyme specificity allow for predictions about which enzyme families might interact with it. Enzyme specificity can range from absolute (acting on only one substrate) to broad (acting on a group of similar molecules). youtube.com

It is hypothesized that enzymes with activity towards other dicarboxylic amino acids, such as aspartate (C4) and glutamate (C5), could exhibit some affinity for this compound. These enzymes often recognize the common feature of two carboxyl groups and an α-amino group.

Table 2: Potential Enzyme Classes and Substrate Specificity for this compound

Enzyme ClassPotential RoleBasis for Predicted SpecificityModel Organism Context
D-Amino Acid Transaminases TransaminationSome transaminases have expanded substrate specificity, accepting various D-amino acids and primary amines. nih.govFound in bacteria like Blastococcus saxobsidens, showcasing broad acceptance of substrates with α-carboxylate groups. nih.gov
Glutamate Dehydrogenase-like Enzymes Oxidative DeaminationRecognition of the α-amino dicarboxylic acid structure.Homologous enzymes are widespread in both prokaryotes and eukaryotes for amino acid catabolism. medmuv.com
Acyl-CoA Synthetases / Dehydrogenases Catabolism (β-oxidation)Recognition of the dicarboxylic acid structure for activation and subsequent oxidation.Core metabolic enzymes in virtually all model organisms, central to fatty acid and branched-chain amino acid breakdown. nih.gov
Decarboxylases CatabolismSpecificity for the α-carboxyl group adjacent to the amino group.Amino acid decarboxylases are common in bacteria for producing amines. pharmaguideline.com

The affinity of these enzymes (quantified by the Michaelis constant, Kₘ) and their catalytic efficiency (k_cat) for this compound would need to be determined experimentally using purified enzymes from model organisms like E. coli or yeast. Such studies would reveal whether it is a primary or incidental substrate for these enzymes.

Role as an Intermediate in Specialized Metabolite Biosynthesis in Microorganisms or Plants

Primary metabolites, including amino acids, are often used as building blocks for the synthesis of specialized (or secondary) metabolites in microorganisms and plants. viper.ac.innih.gov These compounds are not essential for basic growth but often have important ecological functions or biological activities. Given its unique C9 dicarboxylic structure, this compound could serve as a valuable precursor for a range of specialized metabolites.

In microorganisms, particularly actinomycetes or fungi, this compound could be incorporated into:

Non-ribosomal peptides: Large peptide synthetase enzymes could incorporate this unusual amino acid to create novel peptide antibiotics or siderophores.

Polyketides: The C9 backbone could be derived from or used as a starter unit in polyketide synthesis, leading to complex bioactive lipids.

Alkaloids: The nitrogen atom and carbon skeleton could be integrated into heterocyclic ring structures, forming unique alkaloids. mdpi.com

In plants, amino acids are precursors to a vast array of compounds. researchgate.net this compound could theoretically be a precursor for certain classes of non-protein amino acids or specialized defense compounds. Its synthesis could be induced in response to environmental stressors, a common feature of secondary metabolite production. researchgate.net For example, it could be a component of allelochemicals that influence the growth of neighboring plants.

Interaction with Amino Acid Transporters and Cellular Uptake Mechanisms in Research Cell Lines (non-human)

The transport of amino acids across cellular membranes is a highly regulated process mediated by specific transporter proteins. nih.gov Because amino acids are generally not lipid-soluble, they require these transporters to enter or exit a cell. nih.gov The uptake of this compound into non-human research cell lines (e.g., from rodents or insects) would be dependent on these systems.

Based on its structure, this compound is an acidic amino acid. Therefore, it is predicted to be recognized and transported by systems that handle other acidic amino acids like glutamate and aspartate. Several families of solute carrier (SLC) transporters are responsible for amino acid transport. wikipedia.org

Table 3: Predicted Transporter Interactions for this compound

Transporter FamilyCommon SubstratesPredicted Interaction with this compoundTransport Mechanism
SLC1 family (e.g., EAATs) Glutamate, AspartateHigh likelihood of interaction due to specificity for acidic amino acids.Co-transport with Na⁺ and H⁺, counter-transport of K⁺.
SLC7 family (e.g., LATs) Large neutral amino acidsPossible low-affinity interaction if the transporter has broad specificity.Obligatory antiport (exchange) with other amino acids.
SLC38 family (e.g., SNATs) Glutamine, Alanine, other neutral amino acidsUnlikely to be a primary transporter unless a member has unusually broad specificity.Na⁺-coupled symport.

Advanced Analytical and Spectroscopic Techniques for 2 Aminononanedioic Acid Characterization in Research Settings

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of 2-aminononanedioic acid from biological matrices or reaction mixtures and for the assessment of its purity. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. For this compound, several HPLC modes can be employed, with hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography being the most relevant. HILIC is particularly effective for retaining and separating highly polar compounds, making it a suitable choice. thermofisher.com RP-HPLC can also be used, often requiring ion-pairing reagents or derivatization to enhance retention and selectivity. sielc.comatlantis-press.com

Advanced detection methods are crucial as amino acids like this compound often lack a strong chromophore for standard UV-Vis detection. Pre-column or post-column derivatization with fluorescent tags such as 2-aminobenzamide (2-AB) or 4-dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) significantly enhances detection sensitivity when coupled with a fluorescence detector (FLD). thermofisher.commdpi.com This approach allows for the quantification of the compound at low concentrations. mdpi.com Method validation for HPLC analysis typically ensures high linearity, accuracy, and precision. nih.gov

Table 1: HPLC Methodologies for this compound Analysis
Chromatographic ModeTypical Stationary PhaseCommon Derivatization ReagentsDetection MethodKey Advantages
Hydrophilic Interaction Liquid Chromatography (HILIC)Amide-modified silica2-Aminobenzamide (2-AB)Fluorescence Detection (FLD)Excellent retention for polar compounds. thermofisher.com
Reversed-Phase (RP)C18, C8DABS-ClUV-Vis or FluorescenceVersatile, but may require ion-pairing for better retention.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the polar and non-volatile nature of amino acids, direct analysis by Gas Chromatography (GC) is not feasible. nih.gov Therefore, chemical derivatization is an essential prerequisite to convert this compound into a volatile and thermally stable compound. nih.govmdpi.com A common and effective method is silylation, which involves replacing the active hydrogens on the amine and carboxyl functional groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.

Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used for this purpose. mdpi.comyoutube.comnorthwestern.edu The resulting derivatives are sufficiently volatile for GC separation and subsequent detection by mass spectrometry (MS). youtube.com GC-MS provides high sensitivity and produces characteristic fragmentation patterns that allow for confident identification of the derivatized amino acid. Two-step derivatization procedures, such as esterification followed by acylation, can also be employed to create stable derivatives for GC-MS analysis. mdpi.comnih.gov

Table 2: GC-MS Derivatization for this compound
Derivatization MethodReagentResulting DerivativeAnalytical Advantage
SilylationMSTFA or MTBSTFATMS or TBDMS esters/aminesIncreases volatility and thermal stability for GC analysis. youtube.com
Two-Step (Esterification/Acylation)HCl in Methanol, then PFPAMethyl ester, pentafluoropropionyl derivativeCreates stable derivatives suitable for long-term analysis. nih.govmdpi.com

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation platform for charged molecules like amino acids, making it an excellent alternative to HPLC, especially for volume-restricted biological samples. nih.govspringernature.com The separation in CE is based on the differential migration of analytes in an electric field. For amino acids, this is typically performed in a fused-silica capillary with a background electrolyte. creative-proteomics.com

To enhance sensitivity, derivatization with fluorescent labels like naphthalene-2,3-dicarboxaldehyde (NDA) can be used, followed by detection with laser-induced fluorescence (LIF), which provides very low detection limits. creative-proteomics.comspringernature.com A powerful approach is the coupling of CE with mass spectrometry (CE-MS). nih.govspringernature.comcreative-proteomics.com This hyphenated technique combines the high separation efficiency of CE with the sensitive and selective detection of MS, allowing for the direct analysis of underivatized amino acids. nih.govspringernature.comcreative-proteomics.com

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the definitive structural confirmation and precise quantification of this compound.

Tandem Mass Spectrometry (MS/MS) for Metabolomic Profiling

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of metabolites within complex biological mixtures. nih.govnih.govresearchgate.net In an MS/MS experiment, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. researchgate.net This fragmentation spectrum serves as a structural fingerprint, allowing for unambiguous identification by comparing it to a known standard or through detailed interpretation of the fragment ions. nih.govosti.gov

In the context of metabolomics, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for targeted profiling of amino acids. nih.govresearchgate.net This approach enables the accurate quantification of this compound in various biological samples, providing insights into its metabolic role. nih.gov The high selectivity of MS/MS minimizes interference from the sample matrix, leading to reliable quantitative data. nih.gov

Isotopic Labeling Strategies for Flux Analysis

Metabolic flux analysis (MFA) utilizing stable isotope labeling is a sophisticated technique used to quantitatively study the flow of atoms through metabolic pathways. nih.govnih.govnih.govmedchemexpress.com To investigate the metabolic fate of this compound, cells or organisms can be cultured with a substrate labeled with stable isotopes, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine. creative-proteomics.comcreative-proteomics.comcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and conformation of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can gain insights into the three-dimensional arrangement of atoms and how the molecule interacts with its environment.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound. The chemical shifts of the protons and carbons in the molecule are highly sensitive to their local electronic environment. For this compound, the α-proton (the proton attached to the same carbon as the amino group) typically resonates in a characteristic downfield region due to the deshielding effects of the adjacent amino and carboxyl groups. Similarly, the signals from the methylene (-CH₂) groups in the aliphatic chain would appear at distinct chemical shifts, with those closer to the electron-withdrawing carboxyl groups resonating further downfield.

Predicted ¹H NMR Chemical Shifts for this compound:

Proton AssignmentPredicted Chemical Shift (ppm)
H-2 (α-proton)3.5 - 3.8
H-31.7 - 1.9
H-4 to H-81.2 - 1.6
H-92.2 - 2.4

Note: These are predicted values and can vary based on solvent and pH.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (Carboxyl)175 - 180
C-2 (α-carbon)55 - 60
C-3 to C-825 - 35
C-9 (Carboxyl)180 - 185

Note: These are predicted values and can vary based on solvent and pH.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. A COSY spectrum would reveal correlations between adjacent protons, allowing for the assignment of the entire aliphatic chain of this compound. An HSQC experiment correlates protons with their directly attached carbons, confirming the assignments made from the 1D spectra.

For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial. These experiments detect through-space interactions between protons that are close to each other, providing information about the molecule's folding and spatial arrangement. By studying the NOE patterns, researchers can determine the preferred solution-state conformation of the long aliphatic chain of this compound.

Furthermore, NMR is an invaluable tool for studying intermolecular interactions. By monitoring changes in the chemical shifts and relaxation times of this compound upon the addition of a binding partner (e.g., a protein or a metal ion), the specific sites of interaction can be identified. This is particularly important for understanding the biological role of this non-proteinogenic amino acid.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced sensitivity and specificity for the analysis of complex mixtures containing this compound. mimedb.org These techniques are essential for the comprehensive profiling of this compound in various biological and chemical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for the analysis of non-volatile compounds like amino acids. In this method, this compound is first separated from other components in a sample by high-performance liquid chromatography (HPLC). The separation can be achieved using various column chemistries, such as reversed-phase or ion-exchange chromatography. Following separation, the compound is introduced into a mass spectrometer.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for its identification and quantification. Electrospray ionization (ESI) is a common soft ionization technique used for amino acids, which typically generates a protonated molecular ion [M+H]⁺. For this compound (molecular weight: 203.23 g/mol ), the expected [M+H]⁺ ion would be at m/z 204.24.

Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compound. In an MS/MS experiment, the parent ion (e.g., m/z 204.24) is isolated and fragmented, producing a characteristic pattern of daughter ions. The fragmentation of amino acids often involves the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile compounds. Since this compound is non-volatile, it requires a derivatization step to increase its volatility before GC analysis. Common derivatization agents for amino acids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents.

Once derivatized, the compound is separated by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). EI is a harder ionization technique than ESI and results in more extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the derivatized this compound, allowing for its unambiguous identification.

Illustrative Fragmentation Data for Derivatized this compound (Predictive):

Derivatization MethodParent Ion (m/z)Major Fragment Ions (m/z)
Silylation (e.g., with BSTFA)> 300Loss of CH₃, Loss of COOSi(CH₃)₃
Acylation (e.g., with TFAA)> 300Characteristic fragments from the acyl group and amino acid backbone

Note: The exact m/z values will depend on the specific derivatization agent used.

The combination of chromatographic separation with mass spectrometric detection in these hyphenated techniques provides a robust and sensitive platform for the qualitative and quantitative analysis of this compound in complex samples, which is crucial for advancing research into its biological significance.

Biochemical and Molecular Role of 2 Aminononanedioic Acid in Non Human Biological Research

Integration into Peptides and Proteins for Structural and Functional Research

The incorporation of unnatural amino acids (UAAs) is a powerful technique in protein engineering and peptide science, utilized to introduce novel chemical functionalities, probes, or structural constraints into polypeptides. This approach allows researchers to investigate protein structure and function with high precision. Methodologies such as nonsense suppression, frameshift suppression, and residue-specific global substitution enable the site-specific integration of a wide array of UAAs into proteins in various expression systems, from bacteria to mammalian cells. researchgate.netnih.govnih.gov

2-Aminononanedioic acid, with its dicarboxylic acid side chain, represents a UAA with the potential for unique applications in peptide and protein research. Its structure suggests it could serve as an analogue of the naturally occurring acidic amino acids, aspartic acid and glutamic acid. The elongated nine-carbon backbone of this compound could be leveraged to introduce specific structural features or to act as a longer-chain linker for the attachment of functional moieties. A patent for cMet-binding peptides suggests the use of this compound as a potential analogue of aspartic or glutamic acid, highlighting its consideration for modifying peptide structures. While this indicates its potential utility, specific examples of its incorporation into peptides or proteins and the resulting impact on their structure and function are not yet detailed in peer-reviewed literature.

The integration of this compound could be explored for several research purposes:

Structural Probes: The longer side chain could be used to probe interactions within a protein or between proteins, providing insights into spatial arrangements and binding interfaces.

Metal Chelation: The two carboxylic acid groups could serve as a chelating agent for various metal ions, allowing for the creation of metalloproteins with novel catalytic or structural properties.

Bioconjugation: The additional carboxyl group provides a handle for orthogonal chemical modifications, enabling the attachment of fluorescent dyes, crosslinkers, or other reporter molecules. nih.gov

Research AreaPotential Application of this compoundMethodologies
Protein Folding and StabilityIntroduction of novel intramolecular salt bridges or altered electrostatic interactions.Site-directed mutagenesis, unnatural amino acid incorporation.
Enzyme Active Site ProbingMimicking or perturbing substrate or transition state binding.Kinetic analysis, structural biology (X-ray crystallography, NMR).
Peptide-Based TherapeuticsEnhancing binding affinity or altering pharmacokinetic properties.Peptide synthesis, in vitro and in vivo functional assays.

Modulation of Enzyme Activity and Specificity in In Vitro Systems

Amino acids and their derivatives are known to modulate the activity of various enzymes through competitive, non-competitive, or allosteric inhibition. mdpi.com The structural similarity of this compound to natural dicarboxylic amino acids like glutamate (B1630785) and aspartate suggests its potential as a modulator of enzymes that recognize these amino acids as substrates or regulators. Enzymes involved in amino acid metabolism, neurotransmitter signaling, and other key cellular processes are potential targets.

For instance, enzymes such as aspartate transaminase or glutamate dehydrogenase, which bind aspartate and glutamate respectively, could potentially interact with this compound. Depending on the specific interactions within the enzyme's active or allosteric sites, this compound could act as a competitive inhibitor by binding to the active site and preventing substrate binding, or as an allosteric modulator by binding to a different site and altering the enzyme's conformation and activity.

While the inhibitory potential of various synthetic amino acid derivatives against digestive enzymes like α-amylase and α-glucosidase has been explored cas.org, there is a lack of specific studies in the scientific literature detailing the in vitro effects of this compound on the activity and specificity of any particular enzyme. Future research in this area would involve kinetic studies to determine the nature and potency of inhibition (e.g., determining the inhibition constant, Ki) and structural studies to elucidate the binding mode of this compound to the target enzyme.

Influence on Microbial Metabolism and Growth Dynamics in Research Cultures

Amino acids are central to microbial metabolism, serving as essential building blocks for proteins, precursors for other biomolecules, and as energy sources. semanticscholar.org The introduction of a non-proteinogenic amino acid like this compound into a microbial culture could have various effects on bacterial growth and metabolism. Microorganisms might be able to uptake and metabolize this dicarboxylic amino acid, potentially influencing their growth dynamics.

The response of a microbial community to the introduction of an organic acid can be complex, often leading to changes in the relative abundance of different species. frontiersin.org For example, some bacteria are known to ferment amino acids, producing various metabolic end-products that can influence the growth of other microbes in the community. nih.gov

However, there is currently no published research specifically investigating the influence of this compound on the metabolism and growth dynamics of any microbial research cultures. Such studies would typically involve:

Growth Curve Analysis: Culturing microorganisms in the presence of varying concentrations of this compound and monitoring their growth over time to determine any inhibitory or stimulatory effects.

Metabolomic Analysis: Analyzing the metabolic products in the culture medium to understand how this compound is metabolized and what metabolic pathways are affected.

Transcriptomic or Proteomic Analysis: Examining changes in gene or protein expression in response to this compound to identify the specific cellular processes that are impacted.

Microbial ProcessPotential Influence of this compound
Nutrient UptakeCompetition with transporters for natural dicarboxylic amino acids.
Amino Acid MetabolismPotential substrate or inhibitor for enzymes in amino acid catabolic or anabolic pathways.
Central Carbon MetabolismCatabolism could feed into the Krebs cycle or other central metabolic pathways.
Interspecies InteractionsMetabolic byproducts could affect the growth of other microbial species in a mixed culture.

Role in Non-Proteinogenic Amino Acid Functions and Signaling Pathways in Model Organisms

Non-proteinogenic amino acids (NPAAs) play a wide variety of roles in biological systems beyond their incorporation into proteins. biorxiv.org They can act as metabolic intermediates, signaling molecules, and components of secondary metabolites with diverse biological activities. nih.gov For example, γ-aminobutyric acid (GABA), a four-carbon non-proteinogenic amino acid, is a major inhibitory neurotransmitter in the mammalian central nervous system. nih.gov

Given its structure as a dicarboxylic amino acid, this compound could potentially participate in or interfere with signaling pathways that are responsive to other dicarboxylic amino acids like glutamate. Glutamate is a major excitatory neurotransmitter, and its receptors are key players in synaptic transmission and plasticity. While research has been conducted on synthetic dicarboxylic acid analogues as potent agonists for metabotropic glutamate receptors dntb.gov.ua, there is no specific evidence in the literature implicating this compound in any signaling pathway in model organisms.

Investigating the potential role of this compound in cellular signaling would require a series of experiments in model organisms, such as cell cultures or simple invertebrates. These studies might involve:

Receptor Binding Assays: To determine if this compound can bind to and activate or inhibit known receptors for amino acids or other signaling molecules.

Second Messenger Assays: To measure changes in intracellular signaling molecules (e.g., calcium, cAMP) in response to treatment with this compound. nih.gov

Phenotypic Screens: To observe any developmental or behavioral changes in model organisms exposed to this compound.

Studies on Analogues and Derivatives in Biochemical Probe Development

The synthesis of analogues and derivatives of biologically relevant molecules is a common strategy for the development of biochemical probes. These probes are invaluable tools for studying biological processes, allowing for the visualization, quantification, and functional analysis of specific molecules and pathways. For example, fluorescently labeled amino acids can be used to track protein synthesis and localization within cells. biorxiv.org

The chemical structure of this compound, with its two carboxylic acid groups and an amino group, provides multiple points for chemical modification to create novel biochemical probes. For instance, one of the carboxyl groups could be coupled to a fluorescent dye or a photo-crosslinking agent, while the amino group and the other carboxyl group allow it to be incorporated into a peptide or to interact with specific biological targets.

While the development of biochemical probes from various amino acid derivatives is an active area of research nih.govsemanticscholar.org, there are no specific reports in the scientific literature on the synthesis of analogues or derivatives of this compound for the purpose of biochemical probe development. The design and synthesis of such probes would be a novel research direction, with potential applications in studying enzymes that interact with dicarboxylic acids or in developing new tools for chemical biology.

Probe TypePotential Derivative of this compoundApplication
Fluorescent ProbeThis compound conjugated to a fluorophore (e.g., BODIPY).Imaging the localization and dynamics of target proteins or enzymes.
Photoaffinity LabelThis compound modified with a photo-reactive group (e.g., benzophenone).Identifying binding partners of the amino acid or peptides containing it.
Enzyme InhibitorA derivative designed to bind irreversibly to the active site of a target enzyme.Probing enzyme function and validating it as a drug target.

Computational and Theoretical Approaches to 2 Aminononanedioic Acid Structure Function Relationships

Molecular Docking and Dynamics Simulations with Target Biomolecules

Molecular docking and molecular dynamics (MD) simulations are pivotal in predicting and analyzing the interaction between a small molecule (ligand), such as 2-aminononanedioic acid, and a macromolecular target, typically a protein or nucleic acid.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. The process involves sampling a vast number of possible poses and scoring them based on their steric and electrostatic complementarity. For this compound, its structural similarity to glutamate (B1630785) suggests that potential biomolecular targets could include glutamate receptors, amino acid transporters, and enzymes involved in amino acid metabolism, such as dehydrogenases and transaminases. Docking studies can provide an initial assessment of binding affinity and identify key interactions, such as hydrogen bonds and ionic interactions formed by its amino and carboxyl groups. nih.govnih.govmdpi.com

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the complex's flexibility, stability, and the energetic landscape of the binding event. mdpi.commdpi.com An MD simulation could reveal how this compound and its target protein adapt their conformations upon binding and assess the stability of the predicted interactions from docking.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interaction Types
Glutamate Dehydrogenase (1L1F) -8.2 Arg81, Lys113, Asp165 Ionic, Hydrogen Bonding
Aspartate Aminotransferase (3II0) -7.5 Arg292, Arg386, Tyr225 Ionic, Hydrogen Bonding
Alanine-Serine-Cysteine Transporter 2 (5L2A) -6.9 Ser342, Arg410, Gln207 Hydrogen Bonding, van der Waals
Metabotropic Glutamate Receptor 1 (4XAS) -8.5 Ser165, Thr188, Tyr236 Ionic, Hydrogen Bonding

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and inherent reactivity of a molecule. scienceopen.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. mdpi.comnih.gov

For this compound, these calculations can elucidate several key properties:

Molecular Geometry: Determination of the most stable three-dimensional conformation by finding the minimum energy structure.

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: Visualization of the electron density distribution on the molecular surface. The ESP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. mdpi.com The carboxyl groups would appear as highly negative (red) regions, while the protonated amine group would be a positive (blue) region.

Chemical Reactivity Descriptors: Calculation of parameters like hardness, softness, and electronegativity, which quantify the molecule's resistance to change in its electron distribution and its tendency to attract electrons.

These calculations can predict the most likely sites for metabolic attack, such as oxidation or acylation, and explain the molecule's interaction with biological receptors on a fundamental electronic level. nih.govchemrxiv.org

Table 2: Representative Quantum Chemical Parameters Calculable for this compound

Parameter Significance Predicted Finding for this compound
HOMO Energy Correlates with the ability to donate electrons (nucleophilicity) Localized primarily on the non-protonated carboxyl group and amino group lone pair.
LUMO Energy Correlates with the ability to accept electrons (electrophilicity) Localized around the protonated amine and the carbonyl carbons of the carboxyl groups.
HOMO-LUMO Gap Indicator of chemical stability and reactivity A relatively large gap would suggest high kinetic stability.
Dipole Moment Measures the overall polarity of the molecule A significant dipole moment is expected due to the polar amino and carboxyl groups.
Atomic Charges Quantifies the partial charge on each atom Negative charges on oxygen atoms; positive charge on the nitrogen atom (as -NH3+).

In Silico Pathway Prediction and Metabolic Network Reconstruction

In silico metabolic pathway prediction aims to determine the potential metabolic fate of a compound within an organism. This is often achieved using genome-scale metabolic models (GEMs), which are comprehensive mathematical representations of an organism's entire known metabolic network. nih.govwikipedia.org Prominent human GEMs include the Recon series. nih.gov

The process for predicting the metabolism of this compound would involve:

Compound Introduction: The structure of this compound is introduced into the model's database of metabolites.

Reaction Prediction: Algorithms search the model's database of enzymatic reactions to find enzymes that could plausibly act on the new substrate. This prediction is based on reaction rules, enzyme promiscuity, and structural similarity to known substrates. mdpi.com

Pathway Assembly: The predicted reactions are linked together to form plausible metabolic pathways, showing the stepwise conversion of this compound into downstream metabolites. frontiersin.orgnih.gov

This approach could identify potential catabolic pathways for this compound, such as its conversion via transamination and beta-oxidation, and highlight key enzymes involved in its breakdown.

Table 3: Hypothetical In Silico Metabolic Pathway Prediction for this compound

Step Reaction Type Putative Enzyme Class Predicted Product
1 Transamination Aminotransferase (e.g., BCAT) 2-Oxononanedioic acid
2 Oxidative Decarboxylation 2-Oxoacid dehydrogenase complex Octanedioyl-CoA
3 Beta-Oxidation (Cycle 1) Acyl-CoA dehydrogenase Hexanedioyl-CoA
4 Beta-Oxidation (Cycle 2) Acyl-CoA dehydrogenase Butanedioyl-CoA (Succinyl-CoA)

QSAR (Quantitative Structure-Activity Relationship) Studies for Analogues in Biochemical Assays

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent or selective molecules.

Developing a QSAR model for analogues of this compound would involve:

Data Set Assembly: A series of structural analogues would be synthesized and tested in a specific biochemical assay (e.g., inhibition of a target enzyme). This "training set" requires a range of structural diversity and corresponding activity values (e.g., IC50).

Descriptor Calculation: For each analogue, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including its topology (e.g., branching), electronic properties (e.g., partial charges), and steric characteristics (e.g., molecular volume). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal cross-validation techniques and, ideally, an external test set of compounds not used in the model's creation. researchgate.net

A successful QSAR study could identify the key structural features of this compound analogues that are critical for their activity, for instance, the optimal chain length or the importance of specific functional groups for binding to a target.

Table 4: Example of a Hypothetical QSAR Data Table for this compound Analogues

Analogue LogP (Descriptor 1) Molecular Surface Area (Descriptor 2) Dipole Moment (Descriptor 3) Observed Activity (IC50, µM) Predicted Activity (IC50, µM)
This compound -1.5 280 Ų 3.1 D 15.2 14.8
2-Aminoheptanedioic acid -1.1 250 Ų 3.0 D 25.8 26.5
2-Aminoundecanedioic acid -2.0 310 Ų 3.2 D 8.1 8.5
2-(Methylamino)nonanedioic acid -1.3 295 Ų 3.5 D 12.5 13.1
2-Aminononanediamide 0.5 275 Ų 5.5 D >100 115

Future Directions and Emerging Research Avenues for 2 Aminononanedioic Acid Investigations

Potential as a Research Tool in Synthetic Biology and Metabolic Engineering

The fields of synthetic biology and metabolic engineering are continually seeking novel molecular building blocks to create new functions and products. 2-Aminononanedioic acid represents a promising, yet largely unexplored, candidate for bio-based production and application.

Metabolic engineering efforts could focus on designing and optimizing microbial chassis, such as Escherichia coli or Corynebacterium glutamicum, for the de novo biosynthesis of this compound from simple carbon sources like glucose. nih.gov This would involve the construction of artificial biosynthetic pathways by combining enzymes from various organisms. Drawing parallels from the synthesis of other non-standard amino acids and dicarboxylic acids, several strategies could be employed. nih.govscholaris.ca For instance, pathways could be engineered to extend existing amino acid synthesis routes or to modify fatty acid metabolism intermediates.

Key research thrusts would include:

Pathway Discovery and Design: Identifying novel enzymes or engineering existing ones (e.g., transaminases, dehydrogenases, and carboxylases) to construct a viable production pathway.

Host Strain Optimization: Utilizing systems metabolic engineering approaches to funnel metabolic flux towards the target compound, eliminate competing pathways, and enhance precursor supply. nih.gov

Advanced Genetic Tools: Employing CRISPR-based technologies for precise and efficient genome editing to regulate gene expression and optimize the synthetic pathway. mdpi.comresearchgate.net

As a research tool, microbially-produced this compound could be used as a non-canonical building block for peptide synthesis. Its incorporation into peptides could confer novel properties, such as increased stability, altered hydrophobicity, or new functionalities, analogous to the use of 2-aminooctanoic acid in modifying antimicrobial peptides. nih.gov

Table 1: Potential Strategies in Synthetic Biology and Metabolic Engineering

Research Area Objective Methodologies and Approaches Potential Outcome
Biosynthetic Pathway Construction To produce this compound from renewable feedstocks. Heterologous expression of enzymes; Pathway modeling; Enzyme engineering. A sustainable and cost-effective production route for a novel chemical building block.
Host Microbe Engineering To optimize production titers, rates, and yields. CRISPR-Cas9 genome editing; Flux balance analysis; Adaptive laboratory evolution. An industrial-scale microbial cell factory for this compound.
Non-Canonical Peptide Synthesis To create novel bioactive peptides incorporating the compound. In vitro translation systems; Solid-phase peptide synthesis. Peptides with enhanced therapeutic or catalytic properties.

Exploration in Advanced Materials Science from a Biomolecular Perspective

The bifunctional nature of this compound—possessing both amine and carboxylic acid groups—makes it an intriguing monomer for the synthesis of advanced biomaterials. From a biomolecular perspective, it can be viewed as a building block for creating novel polyamides, polyesters, or hybrid polymers with unique, tunable properties.

The structure of this compound is analogous to monomers like adipic acid, a key component of nylon. However, the presence of the α-amino group offers a site for further chemical modification or for influencing the polymer's properties, such as:

Enhanced Functionality: The amino group can serve as a handle for conjugating other molecules, such as bioactive peptides or fluorescent tags.

Altered Physical Properties: The longer nine-carbon chain, compared to the six-carbon chain of adipic acid, would likely alter the thermal properties, flexibility, and crystallinity of resulting polymers.

Improved Biodegradability: The presence of an amino acid-like structure may render the resulting polymers more susceptible to enzymatic degradation, opening avenues for creating more environmentally benign plastics.

Future research could focus on the polymerization of this compound, both with itself and with other co-monomers, to generate a new class of bio-based polymers. Investigating the structure-property relationships of these materials would be a critical step in identifying potential applications, ranging from biomedical devices to sustainable packaging.

Table 2: Comparison of this compound with a Conventional Monomer

Feature This compound Adipic Acid (Hexanedioic acid) Implication for Materials Science
Carbon Chain Length 9 carbons 6 carbons Potential for increased flexibility and lower melting point in polymers.
Functional Groups Two carboxyl, one amino Two carboxyl Amino group allows for side-chain functionalization and hydrogen bonding.
Chirality Chiral center at C2 Achiral Potential for creating stereoregular polymers with specific optical or recognition properties.
Potential Polymer Type Polyamides, Polyesters Polyamides (Nylon 6,6) Potential to create novel polymers with distinct material properties.

Novel Research Applications in Environmental Biochemistry

The role of non-standard amino acids in environmental processes is an area of growing interest. A closely related compound, 2-aminoheptanedioic acid (a seven-carbon analogue), is known to be a component of bacterial cell wall peptidoglycan. contaminantdb.ca This suggests that this compound could also play a role in microbial physiology and interactions.

Emerging research could explore several avenues:

Biomarker Discovery: Investigating the presence of this compound in various environmental niches (e.g., soil, marine sediments) could reveal its utility as a biomarker for specific microbial taxa or metabolic states.

Microbial Metabolism: Studying the catabolic pathways for this compound in microorganisms could uncover novel enzymatic reactions and shed light on carbon and nitrogen cycling in the environment.

Bioremediation: The dicarboxylic acid structure suggests potential metal-chelating properties. Research could assess its ability to bind to heavy metals, potentially leading to applications in bioremediation of contaminated sites.

These investigations would require advanced analytical techniques to detect and quantify the compound in complex environmental samples, alongside microbiological and genetic methods to identify and characterize the organisms and pathways involved in its synthesis and degradation.

Table 3: Potential Research Applications in Environmental Biochemistry

Application Area Research Question Potential Significance
Microbial Ecology Is this compound produced by specific microorganisms in certain environments? Could serve as a chemical signature for tracking microbial populations or activities.
Biogeochemistry What are the microbial degradation pathways for this compound? Elucidation of novel steps in environmental carbon and nitrogen cycles.
Bioremediation Can this compound or the microbes that produce it be used to sequester toxic metals? Development of new, bio-based strategies for environmental cleanup.

Interdisciplinary Research Integrating Omics Data with Biochemical Insights

To fully understand the biological significance of this compound, an interdisciplinary approach that integrates multi-omics data with traditional biochemical analysis is essential. nih.govnih.gov Should a biosynthetic pathway be identified or engineered, a systems-level understanding will be crucial for optimization and for elucidating the compound's physiological role.

An integrated omics approach would involve several layers of analysis:

Genomics/Metagenomics: To identify the genes and organisms responsible for the production or degradation of this compound in natural or engineered systems.

Transcriptomics: To study how the expression of genes related to the compound's metabolism is regulated under different conditions. mdpi.com

Proteomics: To quantify the levels of enzymes directly involved in the metabolic pathway and to understand the broader cellular response to the compound's presence.

Metabolomics: To measure the intracellular and extracellular concentrations of this compound and related metabolites, providing a direct readout of the metabolic phenotype. uva.nl

By integrating these datasets, researchers can build comprehensive models that link genotype to phenotype. nih.gov This approach would be invaluable for rationally guiding metabolic engineering efforts or for deciphering the compound's function in a complex microbial community. The use of advanced data integration tools and machine learning algorithms will be critical to extract meaningful biological insights from these large and complex datasets. mdpi.comyoutube.com

Table 4: Role of Different Omics Layers in this compound Research

Omics Layer Information Provided Key Research Question Addressed
Genomics DNA sequence; gene content. Which genes encode the enzymes for the biosynthetic pathway?
Transcriptomics Gene expression levels (RNA). Under what conditions is the pathway activated or repressed?
Proteomics Protein abundance and modifications. Are the necessary enzymes being produced at sufficient levels?
Metabolomics Small molecule concentrations. What is the production level of the compound and what are the metabolic bottlenecks?

Q & A

Q. What role does this compound play in metabolic pathways, and how can isotopic labeling elucidate its biochemical interactions?

  • Methodology : Incorporate stable isotopes (e.g., ¹³C or ¹⁵N) during synthesis. Track incorporation into cellular metabolites via LC-MS/MS in in vitro models (e.g., renal or hepatic cell lines). Use knockdown studies (e.g., siRNA targeting transporters like SNAT2) to identify uptake mechanisms .
  • Data Analysis : Apply cluster-adjusted statistical models to account for nested data (e.g., multiple observations per cell culture batch). Multivariate analysis (PCA or PLS-DA) distinguishes pathway-specific effects from noise .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Critical Evaluation : Compare experimental variables: cell line specificity (e.g., HEK293 vs. HeLa), buffer composition (divalent cations affect chelation), and assay endpoints (e.g., IC₅₀ vs. Ki values). Meta-analysis tools (e.g., RevMan) quantify heterogeneity across studies .
  • Validation : Replicate key studies under standardized conditions (e.g., ATCC cell lines, controlled pH). Use positive controls (e.g., known enzyme inhibitors) to calibrate assay sensitivity .

Methodological Resources

  • Synthesis Optimization : Refer to advanced organic chemistry protocols for fluorinated analogs (e.g., 2-fluorooctanoic acid) for insights into protecting group strategies and catalytic efficiency .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata reporting, leveraging platforms like Zenodo or Figshare for raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.